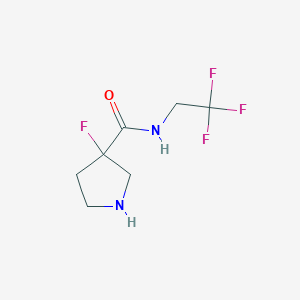

3-fluoro-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to “3-fluoro-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide” has been discussed in several studies. For instance, N-2,2,2-trifluoroethylisatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 . A novel strategy for the [3 + 2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines to benzynes was described by the Ko group in 2018 .Chemical Reactions Analysis

The chemical reactions involving compounds similar to “3-fluoro-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide” have been studied. For example, N-2,2,2-trifluoroethylisatin ketimines have been involved in organic synthesis reactions in recent years, focusing on the types of reactions and the stereoselectivity of products .Aplicaciones Científicas De Investigación

Drug Discovery

Pyrrolidine rings are a common feature in many pharmaceutical compounds due to their versatility and biological activity. For example, pyrrolidine derivatives have been explored as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), which is involved in autoimmune diseases .

Flame Retardants

Trifluoroethyl groups are used in flame retardants for materials such as lithium-ion batteries to enhance safety by reducing flammability. Compounds like Tris (2, 2, 2-Trifluoroethyl) phosphate (TFP) have been synthesized for this purpose .

Organic Synthesis

The trifluoroethyl group is also involved in various organic synthesis reactions, contributing to the stereoselectivity of products. This group can influence the physical and chemical properties of molecules, making them valuable in creating compounds with desired characteristics .

Crop Protection

Fluorinated organic chemicals, including those with pyrrolidine rings and trifluoroethyl groups, are increasingly important in crop protection. A significant number of pesticides launched in recent decades have been fluorinated to enhance their efficacy .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to interact with various enzymes and receptors .

Mode of Action

It is known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

It is known that fluorine-containing compounds can significantly affect pharmaceutical growth .

Pharmacokinetics

It is known that the presence of a trifluoromethyl group can enhance the metabolic stability of a molecule and affect its biological activities such as drug absorption, distribution, and donor-receptor interaction .

Result of Action

It is known that fluorine-containing compounds can exhibit numerous pharmacological activities .

Action Environment

It is known that the electronegativity, size, electrostatic interactions, and lipophilicity of the fluorine atom can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of fluorine-containing compounds .

Propiedades

IUPAC Name |

3-fluoro-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F4N2O/c8-6(1-2-12-3-6)5(14)13-4-7(9,10)11/h12H,1-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLOICJALOBOBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C(=O)NCC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

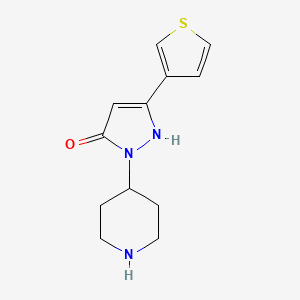

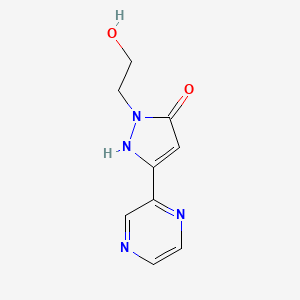

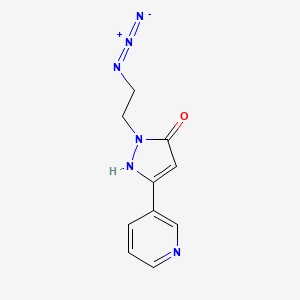

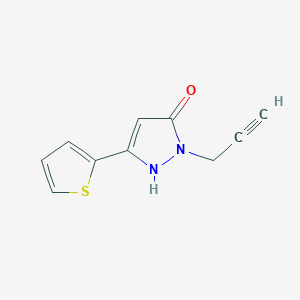

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1484049.png)

![3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484051.png)

![(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B1484052.png)

![3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1484058.png)

![3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1484060.png)

![3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484061.png)

![(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1484062.png)

![3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484064.png)

![1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484065.png)

![1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484066.png)